

Unveiling the Molecular Target of Dehydroadynerigenin Glucosyldigitaloside: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Dehydroadynerigenin glucosyldigitaloside	
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[City, State] – [Date] – In the intricate world of cellular signaling and drug discovery, identifying the precise molecular target of a compound is paramount. This guide provides a comprehensive comparison of **Dehydroadynerigenin glucosyldigitaloside** and its alternatives, focusing on their shared molecular target: the Na+/K+-ATPase enzyme. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data, methodologies, and the crucial signaling pathways involved.

Dehydroadynerigenin glucosyldigitaloside, a member of the cardiac glycoside family, exerts its physiological effects by specifically inhibiting the Na+/K+-ATPase pump. This enzyme, integral to maintaining cellular ion homeostasis, is a well-established therapeutic target for various cardiovascular conditions. Inhibition of Na+/K+-ATPase leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and enhanced cardiac contractility.

While direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of **Dehydroadynerigenin glucosyldigitaloside** on Na+/K+-ATPase are not readily available in the current body of scientific literature, extensive research on other cardiac glycosides provides



a valuable framework for understanding its potential efficacy and for designing future comparative experiments.

Comparative Analysis of Na+/K+-ATPase Inhibitors

To provide a clear perspective, the following table summarizes the inhibitory activities of well-characterized cardiac glycosides that act on the same molecular target as

Dehydroadynerigenin glucosyldigitaloside. This data, gathered from various studies, serves as a benchmark for researchers investigating novel Na+/K+-ATPase inhibitors.

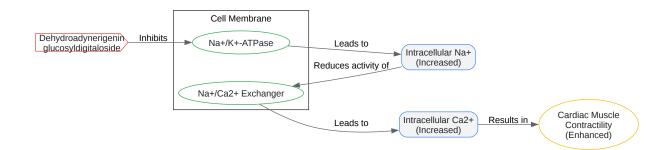
Compound	IC50	Cell Line/System	Reference
Digoxin	~164 nM	MDA-MB-231 cells	[1]
40 nM	A549 cells	[1]	
0.1 - 0.3 μΜ	Various human cancer cell lines	[2]	
Ouabain	89 nM	MDA-MB-231 cells	[1]
17 nM	A549 cells	[1]	
Aminogalactose digitoxigenin (ASI- 222)	IC50 increased 2.5-fold with 10 mM KCI	Purified dog heart Na+/K+-ATPase	[3]

Note: IC50 values can vary depending on the experimental conditions, such as the specific isoform of the Na+/K+-ATPase, the concentration of potassium ions, and the cell type or enzyme preparation used.

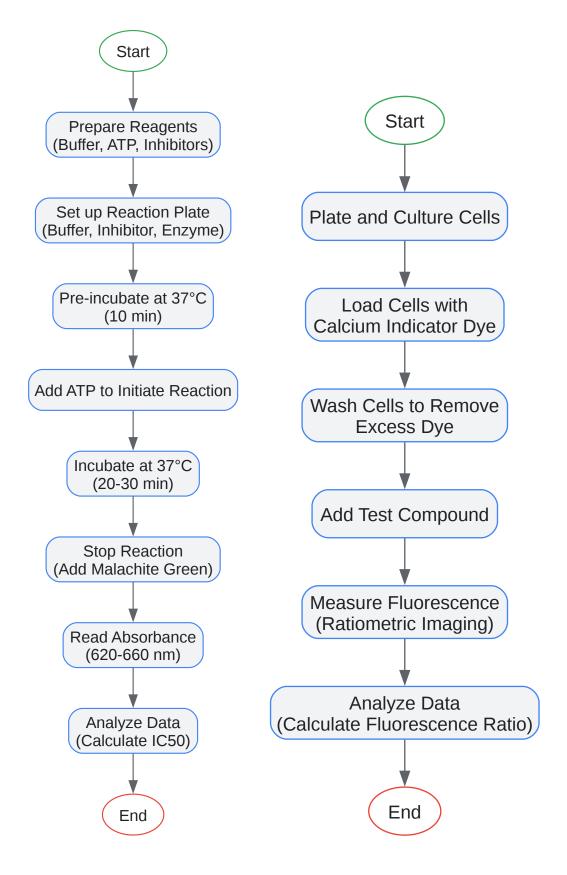
The Na+/K+-ATPase Signaling Pathway

The mechanism of action of cardiac glycosides, including **Dehydroadynerigenin glucosyldigitaloside**, is centered on the inhibition of the Na+/K+-ATPase pump, which sets off a cascade of intracellular events. The following diagram illustrates this critical signaling pathway.









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